ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate
Description
Properties
IUPAC Name |
ethyl 4-(1,3-dihydrobenzo[f][1,3]benzoxazin-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-24-21(23)16-7-10-17(11-8-16)22-13-19-18-6-4-3-5-15(18)9-12-20(19)25-14-22/h3-12H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSDIPFWSJEMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC4=CC=CC=C34)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate typically involves a multicomponent reaction. One common method is the one-pot three-component condensation reaction. This involves the condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in the presence of a solvent such as glycerol at around 50°C . The reaction yields the desired oxazine derivative in high yields (85-95%) within a short reaction time (5-10 minutes) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the process. This includes using environmentally benign solvents, minimizing waste, and maximizing yield through efficient catalytic processes .
Chemical Reactions Analysis
Ring-Opening Reactions
The oxazine ring undergoes nucleophilic ring-opening under acidic or basic conditions:
This reactivity enables diversification into pharmaceuticals or dyes via subsequent functionalization .
Derivatization at the Ester Group
The ethyl benzoate moiety participates in hydrolysis and nucleophilic substitution:
-
Hydrolysis :
Acid chlorides react with amines/hydrazines to form amides/hydrazides (e.g., 4-(2-chloro-8-methoxy-2H-benzo[e] oxazin-3(4H)-yl)benzohydrazide with 75% yield) .
-
Grignard Reactions :
The ester carbonyl reacts with organomagnesium reagents to yield tertiary alcohols, though steric hindrance from the naphthoxazine ring reduces efficiency .
Electrophilic Aromatic Substitution
The naphthalene system undergoes regioselective substitution:
| Reagent | Position | Product | Catalyst |
|---|---|---|---|
| HNO₃/H₂SO₄ | C5 | Nitro derivative | - |
| Cl₂/FeCl₃ | C4 | Chloro derivative | Lewi |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have demonstrated that compounds containing the naphtho[1,2-e][1,3]oxazine structure exhibit promising anticancer properties. For instance, derivatives of this compound have been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that certain analogs displayed potent activity against breast cancer cell lines, suggesting that ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate could serve as a lead compound for further development in cancer therapeutics .
Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
Materials Science Applications
Organic Electronics : this compound has potential applications in the field of organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The compound's high stability and favorable charge transport characteristics are advantageous for enhancing device performance .
Synthesis and Case Studies
Synthesis Techniques : The synthesis of naphtho[1,2-e][1,3]oxazines has been explored using various eco-friendly methods. One notable approach involves the use of green catalysts to facilitate the reaction between β-naphthol and primary amines in the presence of formaldehyde. This method not only improves yield but also reduces environmental impact .
Case Study - Anticancer Activity : In a recent study published in Scientific Reports, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that specific modifications to the naphtho[1,2-e][1,3]oxazine structure significantly enhanced anticancer activity compared to the parent compound .
Mechanism of Action
The mechanism of action of ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate involves its interaction with various molecular targets. The oxazine ring can interact with enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural Comparison of this compound and Analogues
Key Observations:
Boron-containing analogues (e.g., diazaborinin derivatives) enable coordination chemistry, expanding utility in materials science .
Functional Group Impact: The ethyl benzoate group enhances lipophilicity compared to methyl esters or carboxylic acids (e.g., 4-(1H-naphtho[1,8-de][1,3]oxazin-4-ol), improving membrane permeability .
Key Observations:
- Catalyst Efficiency : Zirconyl(IV) chloride and HClO₄-SiO₂ offer comparable yields (~60–80%), but zirconyl chloride may provide milder reaction conditions.
- Multicomponent Approaches : The target compound’s synthesis benefits from one-pot strategies, reducing purification steps compared to sequential functionalization in oxadiazole-benzoxazine hybrids .
Biological Activity
Ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and notable biological effects supported by recent research findings.
This compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H19N O3 |
| Molecular Weight | 333.39 g/mol |
| LogP | 5.3228 |
| Polar Surface Area | 33.025 Ų |
| Hydrogen Bond Acceptors | 4 |
| InChI Key | GWSDIPFWSJEMSS-UHFFFAOYSA-N |
The compound features a naphtho[1,2-e][1,3]oxazine ring system which is significant for its biological activity.
Synthesis
The synthesis of this compound has been achieved through various methodologies. A notable eco-friendly approach involves the use of Fe3O4@nano-almondshell@OSi(CH2)3/NHCH2pyridine/Cu II as a catalyst, which facilitates the reaction of β-naphthol with primary amines and formaldehyde under mild conditions .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of naphtho[1,2-e][1,3]oxazines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains .
Anticancer Properties
Research indicates that naphtho[1,2-e][1,3]oxazine derivatives possess anticancer activities. For example, a study highlighted the ability of these compounds to induce apoptosis in cancer cells through the modulation of cell cycle progression and inhibition of proliferation . The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in cancer metabolism and progression. For instance, it has been reported to inhibit topoisomerase activity, which is crucial for DNA replication and transcription in cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial activity of various naphtho[1,2-e][1,3]oxazine derivatives, this compound was found to exhibit a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than traditional antibiotics .
Case Study 2: Anticancer Mechanism
A study published in Nature detailed the anticancer effects of naphtho[1,2-e][1,3]oxazines on human breast cancer cells. The results indicated that treatment with these compounds resulted in a significant reduction in cell viability and an increase in apoptosis markers compared to untreated controls .
Q & A
Q. What are the established synthetic routes for ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate?
The compound can be synthesized via a Mannich-type condensation-cyclization reaction involving phenols/naphthols, formaldehyde, and primary amines. For example:
- A solvent-free, one-pot three-component system using β-naphthol, formaldehyde, and aromatic amines with zirconyl chloride as a catalyst yields structurally related oxazine derivatives .
- Eco-friendly synthesis in water at ambient temperature via condensation-cyclization has been reported for analogous naphtho-oxazine derivatives .
Q. How can the purity and identity of the compound be confirmed experimentally?
- Purity : Use high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with a mobile phase (e.g., 40% ethyl acetate/hexane) .
- Identity : Combine spectroscopic techniques:
Q. What crystallographic methods are used to resolve the compound’s structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- For analogous naphtho-oxazines, SC-XRD with SHELX software (e.g., SHELXL for refinement) provides bond lengths (mean C–C = 0.002 Å) and torsion angles, confirming planar oxazine rings fused to naphthalene .
- Programs like ORTEP-3 and WinGX are used for graphical representation and data analysis .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
- Catalyst screening : Zirconyl chloride in solvent-free conditions improves reaction efficiency (e.g., 85% yield for related oxazines) .
- Temperature control : Stepwise protocols (e.g., 0°C for 1 hour followed by 90°C for 3 hours) minimize side reactions in Vilsmeier–Haack-derived syntheses .
- Green chemistry : Water as a solvent reduces environmental impact while maintaining yields (~70–80% for Mannich-type reactions) .
Q. What strategies address contradictions in biological activity data for naphtho-oxazine derivatives?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., electron-withdrawing groups on the benzoyl moiety) to assess antimicrobial or anticancer activity .
- Dose-response assays : Use minimal inhibitory concentration (MIC) tests to resolve discrepancies in antimicrobial efficacy .
- Crystallographic data : Correlate bioactivity with molecular planarity and hydrogen-bonding motifs observed in SC-XRD structures .
Q. How are computational methods applied to predict the compound’s reactivity?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the oxazine ring’s electron-deficient nature may drive reactions with hydrazine or aldehydes .
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase) to prioritize derivatives for synthesis .
Q. What experimental designs mitigate challenges in crystallizing this compound?
- Solvent screening : Use mixed solvents (e.g., ethanol/dichloromethane) to enhance crystal growth .
- Slow evaporation : Control temperature (296 K) and humidity to obtain diffraction-quality crystals .
- Additives : Small amounts of boric acid or surfactants can promote ordered crystal packing .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
